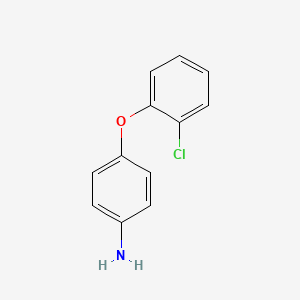

4-(2-Chlorophenoxy)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDUWJVFNUYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205269 | |

| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56705-85-2 | |

| Record name | 4-(2-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56705-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Strategies for 4-(2-Chlorophenoxy)aniline

The synthesis of this compound, a diaryl ether aniline (B41778), is primarily achieved through cross-coupling reactions that form either the crucial carbon-oxygen (C-O) ether bond or the carbon-nitrogen (C-N) bond. The choice of strategy dictates the starting materials and the specific challenges related to regioselectivity and yield.

Regiospecific Synthesis Approaches

Regiospecificity is critical in the synthesis of this compound to ensure the correct isomeric product. The two main retrosynthetic approaches are:

Formation of the C-O ether linkage: This is the more common approach and typically involves the coupling of a 4-aminophenol (B1666318) derivative with a 2-chlorophenyl halide or the coupling of 2-chlorophenol (B165306) with a 4-nitrophenyl halide, followed by the reduction of the nitro group.

Formation of the C-N bond: This strategy involves coupling a pre-formed 4-phenoxyaniline (B93406) with a 2-chlorophenyl derivative, which is generally less common.

The Ullmann condensation and the Buchwald-Hartwig amination are the cornerstone reactions for these transformations.

Ullmann Condensation: This classic copper-catalyzed reaction is widely used for creating diaryl ether bonds. wikipedia.org In a typical synthesis of this compound, 2-chlorophenol would be coupled with 4-chloro or 4-bromonitrobenzene in the presence of a copper catalyst and a base at high temperatures. wikipedia.orgorganic-chemistry.org The resulting nitro-compound is then reduced to the target aniline. The regiochemistry is explicitly controlled by the substitution patterns of the starting materials.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C–N bonds. wikipedia.org While it can be used to form the final C-N bond, it is more often employed in analogous syntheses. The reaction generally offers milder conditions and a broader substrate scope compared to the traditional Ullmann-type reactions. wikipedia.orglibretexts.org

A prevalent regiospecific strategy involves the reaction of p-aminophenol with 1-bromo-2-chlorobenzene. This method directly establishes the desired connectivity, leveraging the nucleophilicity of the phenoxide derived from p-aminophenol to displace the bromide on the other ring.

Catalyst Development in Synthesis Protocols

The evolution of catalysts has been pivotal in improving the efficiency and applicability of cross-coupling reactions for synthesizing compounds like this compound.

For Ullmann-type reactions , the methodology has advanced significantly from using stoichiometric amounts of copper powder at very high temperatures. wikipedia.org Modern protocols employ soluble copper(I) salts, such as copper(I) iodide (CuI), often paired with ligands that stabilize the catalyst and facilitate the reaction. chemeurope.com Ligands like phenanthroline and acetylacetonate (B107027) have been shown to accelerate the condensation, allowing for lower reaction temperatures and improved yields. wikipedia.orgchemeurope.com The development of copper nanoparticle catalysts has also been explored for Ullmann etherification, demonstrating high efficiency under specific conditions. mdpi.com

In the realm of Buchwald-Hartwig reactions , progress has been marked by the development of sophisticated phosphine (B1218219) ligands for the palladium catalyst. wikipedia.org Early systems had limitations, but the introduction of sterically hindered and electron-rich ligands has vastly expanded the reaction's scope. wikipedia.org These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For couplings involving challenging substrates like aryl chlorides, specific ligands have been designed to achieve high efficiency.

| Reaction Type | Catalyst System | Key Features | Typical Ligands |

|---|---|---|---|

| Ullmann Condensation | Copper-based (CuI, Cu powder) | Classic method for C-O bond formation; often requires high temperatures. wikipedia.org | Phenanthroline, Diamines wikipedia.orgchemeurope.com |

| Buchwald-Hartwig Amination | Palladium-based (Pd(OAc)₂, [Pd(allyl)Cl]₂) | Forms C-N bonds under milder conditions; broad substrate scope. wikipedia.orgnih.gov | XPhos, BippyPhos, BINAP beilstein-journals.orgnih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction parameters is essential for maximizing yield and purity while minimizing side reactions. Key variables include the choice of solvent, base, and temperature.

Solvent: Traditional Ullmann condensations often require high-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) to achieve the necessary high temperatures. wikipedia.org In contrast, Buchwald-Hartwig reactions are frequently carried out in less polar solvents such as toluene (B28343) or dioxane. nih.gov

Base: The choice of base is critical. In Ullmann reactions, strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used to deprotonate the phenol (B47542). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to facilitate the catalytic cycle. libretexts.org

Temperature: While classic Ullmann reactions can require temperatures exceeding 200°C, modern ligand-accelerated versions can proceed at lower temperatures. wikipedia.org Buchwald-Hartwig reactions are known for operating under significantly milder conditions, sometimes as low as room temperature, although temperatures around 80-110°C are more typical. nih.gov

A patent for a related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, highlights an optimization strategy for the final reduction step. The process uses a combination of catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) followed by gaseous hydrogenation with platinum on carbon. This dual approach was designed to minimize hydro-dechlorination, a common side reaction that reduces purity. google.com

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination | Impact on Synthesis |

|---|---|---|---|

| Solvent | DMF, NMP, Nitrobenzene wikipedia.org | Toluene, Dioxane nih.gov | Affects solubility of reactants and catalyst, and influences reaction temperature. |

| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, KOtBu, LiHMDS libretexts.orgbeilstein-journals.org | Essential for deprotonating the nucleophile and regenerating the catalyst. |

| Temperature | Often >150°C wikipedia.org | Typically 80-110°C nih.gov | Controls reaction rate but can also lead to side products and decomposition if too high. |

Chemical Reactivity and Derivatization Pathways

The reactivity of this compound is dominated by the two aromatic rings, with their reactivity towards electrophiles being heavily influenced by the attached substituents.

Electrophilic Aromatic Substitution Reactions

In an electrophilic aromatic substitution (EAS) reaction, an electrophile replaces an atom (usually hydrogen) on an aromatic ring. longdom.org The reactivity and regioselectivity (the position of substitution) on this compound are governed by the directing effects of the amino (-NH₂), ether (-OAr), and chloro (-Cl) groups.

Aniline Ring: The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance. byjus.com This significantly increases the electron density at the positions ortho and para to it. Since the para position is already occupied by the phenoxy group, electrophilic attack will be strongly directed to the two ortho positions (positions 3 and 5 relative to the amino group). The aniline ring is far more reactive than the chlorophenoxy ring. quora.com

Therefore, electrophilic aromatic substitution on this compound will overwhelmingly occur on the aniline ring at the positions ortho to the amino group.

Common EAS reactions include:

Halogenation: Reaction with bromine water, for instance, would likely lead to immediate disubstitution at the 3- and 5-positions of the aniline ring, potentially forming 3,5-dibromo-4-(2-chlorophenoxy)aniline. The high reactivity of the amino group can make it difficult to achieve mono-substitution. byjus.comyoutube.com

Nitration: Nitration using a mixture of nitric acid and sulfuric acid is complicated. The strongly acidic conditions would protonate the basic amino group to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. byjus.com This would drastically reduce the ring's reactivity and direct any substitution to the meta position. To achieve substitution ortho to the amine, the amino group must first be protected, for example, by acetylation to form an amide. libretexts.org

Sulfonation: Similar to nitration, reaction with fuming sulfuric acid would lead to the formation of the anilinium salt, deactivating the ring. byjus.com

| Substituent Group | Ring | Activating/Deactivating | Directing Effect | Primary Substitution Sites |

|---|---|---|---|---|

| -NH₂ (Amino) | Aniline | Strongly Activating | Ortho, Para | Positions 3 and 5 |

| -OAr (Ether) | Chlorophenoxy | Activating | Ortho, Para | - |

| -Cl (Chloro) | Chlorophenoxy | Deactivating | Ortho, Para | - |

Nucleophilic Reactions Involving the Amine Functionality

The amine functionality of this compound serves as a primary site for nucleophilic reactions, a characteristic inherent to aniline and its derivatives. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of a variety of important chemical bonds. Key reactions include acylation and sulfonylation, which are fundamental in synthetic organic chemistry.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides results in the formation of amides. This transformation is crucial for protecting the amine group or for synthesizing more complex molecules. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). For instance, the reaction with an acyl chloride would yield an N-substituted amide. While specific studies on this compound are not prevalent, the general mechanism for aniline acylation is well-established and applicable.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields sulfonamides. This reaction, known as the Hinsberg test for amines, is a reliable method for synthesizing this important class of compounds. The resulting sulfonamide from this compound would incorporate the sulfonyl group onto the nitrogen atom. Various protocols exist for this transformation, including solvent-free methods using catalysts like zinc oxide nanoparticles, which can offer high yields.

The nucleophilicity of the amine can be influenced by the electronic effects of the substituents on the aromatic rings. The 2-chloro substituent on the phenoxy ring is electron-withdrawing, which could slightly decrease the electron density on the aniline nitrogen through the ether linkage, thereby modulating its reactivity compared to unsubstituted aniline.

| Reaction Type | Reagent Example | Product Class | General Conditions |

| Acylation | Acetyl chloride | Amide | Base (e.g., pyridine, triethylamine) |

| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | Base (e.g., pyridine), various solvents |

Oxidative Transformations and Metabolite Formation

The oxidative transformation of this compound is a critical aspect of its metabolism, particularly in the context of its derivatives used as pharmaceuticals. While direct oxidative studies on this specific compound are limited, the metabolic pathways of structurally related drugs, such as loxapine (B1675254), provide significant insights. Loxapine, a dibenzoxazepine (B10770217) antipsychotic, contains the core structure of this compound integrated into a heterocyclic system.

The metabolism of loxapine involves several oxidative transformations mediated primarily by cytochrome P450 (CYP) enzymes in the liver. nih.govwikipedia.org These transformations include:

Hydroxylation: The aromatic rings can undergo hydroxylation. For loxapine, this results in metabolites like 7-OH-loxapine and 8-OH-loxapine. nih.govresearchgate.net The CYP1A2 enzyme is involved in the formation of 8-OH-loxapine, while CYP3A4 and CYP2D6 contribute to the formation of 7-OH-loxapine. nih.gov

N-Oxidation: The nitrogen atoms can be oxidized. Loxapine itself undergoes N-oxidation to form loxapine N-oxide. nih.gov

Demethylation: In the case of loxapine, which has a methyl group on the piperazine (B1678402) ring, N-demethylation leads to the formation of amoxapine (B1665473), which is itself an active antidepressant. nih.govwikipedia.org

General studies on the oxidation of chloroanilines show that they can form various products, including dimers and other complex structures, through reactions involving the formation of radical cations. nih.gov For instance, the electrochemical oxidation of 4-chloroaniline (B138754) leads to the formation of an oxidized dimer, 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine, and a reduced dimer, 4-amino-4'-chlorodiphenylamine. nih.gov Such pathways could also be relevant for this compound under specific oxidative conditions.

| Metabolic Transformation | Key Enzymes (from Loxapine) | Potential Metabolite Type |

| Aromatic Hydroxylation | CYP1A2, CYP3A4, CYP2D6 nih.gov | Hydroxylated this compound |

| N-Oxidation | Flavin monoamine oxidases nih.gov | N-Oxide of this compound |

Reductive Transformations

Reductive transformations involving this compound primarily relate to the reduction of derivatives, such as nitro compounds, to form the parent amine. The synthesis of aromatic amines often proceeds through the reduction of a corresponding nitroaromatic precursor, as this is a common and efficient method in organic synthesis. youtube.com

If a nitro group were present on one of the aromatic rings of the 4-(2-chlorophenoxy) scaffold, its reduction would be a key step in synthesizing the target aniline. A variety of reagents and conditions can be employed for the reduction of aromatic nitro groups to anilines. wikipedia.orgcommonorganicchemistry.com The choice of reagent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is sometimes preferred if dehalogenation is a concern. commonorganicchemistry.com

Metal/Acid Reduction: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl or acetic acid). commonorganicchemistry.com This method is generally robust and tolerant of many functional groups.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium formate, in the presence of a catalyst.

The specific conditions would need to be optimized to prevent the reduction of the chloro-substituent (hydrodehalogenation), which can sometimes occur under harsh catalytic hydrogenation conditions.

| Reduction Method | Reagent/Catalyst | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency; potential for dehalogenation. commonorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn in HCl/AcOH | Robust, classic method; good functional group tolerance. commonorganicchemistry.com |

| Chemical Reduction | Sodium hydrosulfite, Tin(II) chloride | Milder conditions, useful for sensitive substrates. wikipedia.org |

Mechanistic Studies of Key Chemical Reactions

The mechanisms of reactions involving this compound are generally understood by analogy to the well-studied reactions of aniline and its substituted derivatives.

Nucleophilic Acyl Substitution (Amide Formation): The formation of an amide from this compound and an acyl chloride follows a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation of the nitrogen, yielding the stable amide product. The reaction is often facilitated by a non-nucleophilic base that scavenges the HCl produced.

Oxidative Coupling: The mechanism of oxidation for aniline derivatives can be complex. For instance, the oxidation of chloroanilines can proceed via the formation of an anilino radical through H-abstraction from the amine or through the formation of an OH adduct to the aromatic ring, which then dehydrates. rsc.org These radical intermediates can then couple to form dimeric products like azobenzenes or diphenylamines. nih.govmssm.edu

Kinetic studies on the reactions of substituted anilines with various reagents have shown that the reaction rates are highly dependent on the electronic nature of the substituents on the aromatic ring. For example, in reactions with chloramine (B81541) T, the formation of N-chloroanilines proceeds through a complex formation step, with the rate being influenced by the electron-donating or -withdrawing character of the substituents. rsc.org

Role as a Synthetic Intermediate in Complex Molecule Design

This compound and its isomers are valuable precursors in the design and synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. The diaryl ether linkage combined with the reactive aniline moiety provides a versatile scaffold for constructing intricate molecular architectures.

Precursor in Bioactive Compound Synthesis

The most prominent application of the (chlorophenoxy)aniline scaffold is in the synthesis of dibenzoxazepine-based pharmaceuticals, such as the antipsychotic loxapine and the antidepressant amoxapine. wikipedia.orglookchem.com Amoxapine is, in fact, the N-demethylated metabolite of loxapine. nih.gov

A synthetic route to amoxapine involves the use of o-(p-chlorophenoxy)aniline hydrochloride, a positional isomer of the title compound. lookchem.com This starting material is first reacted with ethyl chlorocarbonate to form a carbamate. This intermediate is then condensed with N-carbethoxypiperazine. The final step involves a cyclization and decarboxylation reaction, typically using phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃), to form the tricyclic dibenzoxazepine ring system of amoxapine. lookchem.com This synthesis highlights the utility of the (chlorophenoxy)aniline core in building the central heterocyclic structure of these bioactive molecules.

| Bioactive Compound | Therapeutic Class | Synthetic Precursor (Isomer) |

| Loxapine | Antipsychotic | (Chlorophenoxy)aniline scaffold |

| Amoxapine | Antidepressant | o-(p-Chlorophenoxy)aniline hydrochloride lookchem.com |

Integration into Heterocyclic Ring Systems

The aniline functionality is a cornerstone for the synthesis of a vast array of nitrogen-containing heterocyclic rings. This compound can be utilized in various classical and modern cyclization reactions to generate fused ring systems.

Quinoline (B57606) Synthesis: Quinolines are a major class of heterocycles with diverse biological activities. Several named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. google.com For example, reacting an aniline with α,β-unsaturated aldehydes or ketones under acidic conditions can lead to the formation of the quinoline ring system. google.com this compound could thus be converted into a substituted quinoline, with the (2-chlorophenoxy) group appended to the newly formed heterocyclic core. Modern methods often employ transition metal catalysis to achieve these transformations under milder conditions. organic-chemistry.org

Dibenzoxazepine Synthesis: As mentioned previously, the most significant integration of this scaffold is into the dibenzoxazepine system of loxapine and amoxapine. google.com The synthesis involves an intramolecular cyclization that forms the seven-membered central ring containing both an oxygen and a nitrogen atom, derived from the ether linkage and the aniline nitrogen of the precursor, respectively. This type of intramolecular cyclization is a powerful strategy for building complex polycyclic frameworks from relatively simple starting materials.

Application in Polymer Chemistry and Material Science

The bifunctional nature of this compound, containing a reactive amine group and a phenoxy linkage, makes it a candidate monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the chloro- and phenoxy- substituents into a polymer backbone can impart specific properties, including altered solubility, thermal characteristics, and flame retardancy. While specific research focusing exclusively on the polymerization of this compound is limited in publicly available literature, its structural motifs are present in a variety of well-studied polymer systems. The following sections will explore its potential applications based on the established principles of polymer chemistry and the known effects of its constituent chemical features.

Polyamide Synthesis

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. These properties are largely due to the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. The synthesis of polyamides typically involves the polycondensation reaction between a diamine and a diacyl chloride.

In the context of this compound, it could serve as the diamine monomer, reacting with various aromatic or aliphatic diacyl chlorides. The presence of the ether linkage in the this compound backbone would be expected to introduce a degree of flexibility compared to fully rigid aromatic diamines. This increased flexibility could lead to improved solubility of the resulting polyamide in organic solvents, a common challenge in the processing of aramids.

Furthermore, the chlorine substituent on the phenoxy group can also enhance solubility and may contribute to improved flame-retardant properties. Research on other chlorinated aromatic polyamides has shown that the introduction of chlorine atoms can disrupt chain packing, leading to amorphous polymers with good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF) researchgate.net. It is also anticipated that the presence of chlorine could increase the glass transition temperature (Tg) of the polymer due to the polar nature of the C-Cl bond, which can lead to stronger intermolecular interactions.

A hypothetical polycondensation reaction between this compound and terephthaloyl chloride is illustrated below:

n H₂N-C₆H₄-O-C₆H₄-Cl + n ClOC-C₆H₄-COCl → [-HN-C₆H₄-O-C₆H₄-Cl-NHOC-C₆H₄-CO-]ₙ + 2n HCl

Table 1: Expected Properties of Polyamides Derived from this compound

| Property | Expected Influence of this compound | Rationale |

| Solubility | Enhanced | The ether linkage and chloro-substituent can disrupt chain symmetry and reduce crystallinity. |

| Thermal Stability | High | The aromatic nature of the polymer backbone contributes to good thermal resistance. |

| Glass Transition Temp. (Tg) | Increased | The polar chloro group can increase intermolecular forces, raising the Tg. |

| Flame Retardancy | Improved | The presence of chlorine can impart flame-retardant characteristics. |

| Mechanical Properties | Good | Aromatic backbone provides inherent strength and stiffness. |

Polyimide Synthesis

Polyimides are another class of high-performance polymers renowned for their outstanding thermal stability, chemical resistance, and excellent mechanical properties. They are widely used in the aerospace and electronics industries. The synthesis of polyimides is typically a two-step process. First, a diamine is reacted with a dianhydride to form a poly(amic acid) precursor. This precursor is then thermally or chemically treated to induce cyclodehydration, forming the final polyimide.

This compound can be employed as the diamine component in this synthesis. The properties of the resulting polyimide would be significantly influenced by the structure of both the diamine and the dianhydride. The incorporation of the flexible ether linkage from this compound is a common strategy to improve the processability of polyimides. This flexibility can lead to lower melting temperatures and glass transition temperatures compared to their all-aromatic counterparts, while still maintaining good thermal stability vt.edu.

The chlorine atom is also expected to play a role in the final properties of the polyimide. Studies on other chlorinated polyimides have indicated that the presence of halogen atoms can lead to polymers with higher glass transition temperatures and, in some cases, improved optical properties such as increased refractive indices researchgate.net. The chloro-substituent may also contribute to enhanced solubility and flame retardancy.

A general reaction scheme for the synthesis of a polyimide from this compound and a generic dianhydride is as follows:

Poly(amic acid) formation: n H₂N-C₆H₄-O-C₆H₄-Cl + n O(CO)₂C₆H₂R → [-OC-C₆H₂(R)-CONH-C₆H₄-O-C₆H₄-Cl-NHCO-C₆H₂(R)-COOH-]ₙ

Imidization: [-OC-C₆H₂(R)-CONH-C₆H₄-O-C₆H₄-Cl-NHCO-C₆H₂(R)-COOH-]ₙ → [-N(CO)₂C₆H₂(R)N-C₆H₄-O-C₆H₄-Cl-]ₙ + 2n H₂O

Table 2: Anticipated Properties of Polyimides from this compound

| Property | Anticipated Effect of this compound Moiety | Reasoning |

| Processability | Improved | The ether linkage enhances flexibility, potentially lowering melt viscosity and improving solubility of the poly(amic acid) precursor. |

| Thermal Stability | Excellent | The inherent stability of the aromatic imide ring structure ensures high decomposition temperatures. |

| Glass Transition Temp. (Tg) | Moderate to High | The flexible ether linkage may lower Tg, while the rigid aromatic rings and polar chloro group could increase it. |

| Solubility | Potentially Enhanced | The non-coplanar structure induced by the ether and chloro groups can disrupt packing and improve solubility. |

| Dielectric Constant | Potentially Modified | The polar nature of the chloro and ether groups may influence the dielectric properties. |

Biological Interactions and Mechanistic Investigations

Exploration of Potential Bioactivity Profiles of 4-(2-Chlorophenoxy)aniline and its Derivatives

The core structure of this compound provides a versatile platform for chemical modification, allowing researchers to synthesize a library of analogs with diverse biological profiles. By altering substituents on either of the phenyl rings or the aniline (B41778) nitrogen, scientists can fine-tune the compound's properties to enhance potency and selectivity for various biological targets.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for different therapeutic effects.

In the context of anticancer activity, the diaryl ether framework is considered an invaluable structure for drug design. rsc.org SAR studies on related 4-anilinoquinazoline (B1210976) derivatives have shown that substitutions on the aniline ring significantly impact their potency. For instance, the presence of smaller, lipophilic groups like fluorine or chlorine on the aniline moiety can enhance the inhibitory activity against key cancer-related enzymes such as Epidermal Growth Factor Receptor (EGFR). mdpi.com The position and nature of substituents on the phenoxy ring also play a critical role. Modifications to the diaryl ether scaffold are a key strategy in the development of new anticancer agents. rsc.org

Similarly, in the development of antimalarial agents based on diaryl ether structures, SAR studies have been instrumental. For example, in analogs of triclosan, which share the diaryl ether motif, substitutions at the 2'-position have led to compounds with significantly improved potency against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Derivatives of this compound have been investigated for their potential to combat microbial infections. The diaryl ether structure is found in several compounds with known antimicrobial properties.

Studies on various diaryl ether derivatives have demonstrated their efficacy against a range of phytopathogenic fungi, including various species of Fusarium and Alternaria. nih.gov The antifungal activity is influenced by the specific substitution patterns on the aromatic rings. nih.gov For example, certain synthesized diaryl ethers showed greater effectiveness against F. graminearum and F. oxysporum than the commercial fungicide hymexazol (B17089) at a concentration of 50 µg/ml. nih.gov

Furthermore, research into aniline derivatives has revealed significant antibacterial activity. nih.gov For instance, trifluoro-aniline derivatives have shown effectiveness against Vibrio parahaemolyticus and Vibrio harveyi, both in planktonic and biofilm forms. nih.gov One study identified 2-iodo-4-trifluoromethylaniline and 4-amino-3-chloro-5-nitrobenzotrifluoride as having minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL, respectively, against planktonic cells. nih.gov Thioureides derived from a related structure, 2-(4-chlorophenoxymethyl)-benzoic acid, have also exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as Candida species, with MIC values as low as 32 μg/mL against Staphylococcus aureus. nih.gov

| Derivative Class | Target Organism(s) | Key Findings |

| Diaryl ethers | Fusarium graminearum, Alternaria alternata | Showed potent activity against several phytopathogenic fungi. nih.gov |

| Trifluoro-anilines | Vibrio parahaemolyticus, Vibrio harveyi | Exhibited antibacterial and antibiofilm properties. nih.gov |

| Thioureides | E. coli, S. aureus, Candida spp. | Demonstrated broad-spectrum antimicrobial activity. nih.gov |

The diaryl ether linkage is a prevalent feature in many compounds being explored for their anticancer potential. rsc.org Derivatives of this compound have been incorporated into various heterocyclic systems to evaluate their cytotoxic effects on cancer cell lines.

Novel 4-anilinoquinazoline derivatives, which can be conceptually derived from the core structure, have been synthesized and tested for their antiproliferative activity. One such derivative demonstrated potent activity with IC50 values ranging from 25 to 682 nM across different cancer cell lines. nih.gov Its mechanism was found to involve cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov Other studies on quinazoline (B50416) derivatives have shown that compounds bearing a substituted aniline at the 4-position can exhibit significant inhibition of cancer cell growth. ijcce.ac.irrsc.org For instance, a derivative with a diethylamine (B46881) group and a 4-bromo-2-fluoroaniline (B1266173) moiety showed an IC50 value of 2.62 μM against the A431 human carcinoma cell line. ijcce.ac.ir

Furthermore, 4-(2-fluorophenoxy)quinoline derivatives have been designed as selective inhibitors of the c-Met kinase, a target in cancer therapy. nih.gov One of the most promising compounds in this series displayed an IC50 value of 1.1 nM against c-Met kinase and showed remarkable cytotoxicity against HT-29, MKN-45, and A549 cancer cells with IC50 values of 0.08, 0.22, and 0.07 μM, respectively. nih.gov

| Derivative Class | Cancer Cell Line(s) | IC50 Values |

| 4-Anilinoquinazolines | Various | 25-682 nM nih.gov |

| 4-Anilinoquinazolines | A431 (human carcinoma) | 2.62 µM ijcce.ac.ir |

| 4-(2-fluorophenoxy)quinolines | HT-29 (colon) | 0.08 µM nih.gov |

| 4-(2-fluorophenoxy)quinolines | MKN-45 (gastric) | 0.22 µM nih.gov |

| 4-(2-fluorophenoxy)quinolines | A549 (lung) | 0.07 µM nih.gov |

The diaryl ether motif is also a feature in several classes of compounds investigated for their antimalarial activity. While direct studies on this compound for this purpose are limited, research on structurally related diaryl ethers provides a strong rationale for its potential as a scaffold.

A key target in the malaria parasite Plasmodium falciparum is the enoyl-acyl carrier protein reductase (ENR). Synthetic diaryl ether inhibitors, developed as analogs of triclosan, have shown potent activity against this enzyme and the parasite itself. nih.gov Many of these compounds exhibit strong potency against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum in vitro, with EC50 values below 500 nM. nih.gov

Other ether derivatives, such as those of dihydroartemisinin, have also demonstrated significant antimalarial properties. dtic.milresearchgate.netnih.gov Although structurally more complex, these compounds highlight the importance of the ether linkage in antimalarial drug design. These findings suggest that derivatives of this compound could be promising candidates for the development of new antimalarial agents.

The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes. nih.gov The evaluation of enzyme inhibition is a critical step in drug discovery, providing insights into a compound's mechanism of action and potential therapeutic applications. mdpi.com

Derivatives of aniline and related phenols have been screened for their inhibitory properties against human carbonic anhydrase (hCA) isozymes I and II. dergipark.org.tr While these compounds showed inhibition in the micromolar range, they were less potent than the standard inhibitor acetazolamide. dergipark.org.tr However, these findings suggest that aminophenols could serve as lead compounds for designing more potent carbonic anhydrase inhibitors. dergipark.org.tr

In the realm of anticancer research, derivatives are often designed to target protein kinases. For example, 4-anilinoquinazoline derivatives have been developed as inhibitors of EGFR and VEGFR-2, two receptor tyrosine kinases crucial for cancer cell proliferation and angiogenesis. ijcce.ac.irnih.gov Similarly, 2-substituted aniline pyrimidine (B1678525) derivatives have been synthesized as potent dual inhibitors of Mer and c-Met kinases, with one compound showing IC50 values of 18.5 nM and 33.6 nM, respectively. mdpi.com Another study focused on quinazolinone derivatives as inhibitors of cyclin-dependent kinase 9 (CDK9), with one compound exhibiting an IC50 value of 0.589 μM. mdpi.com

Cellular and Molecular Mechanisms of Biological Interactions

Understanding the cellular and molecular mechanisms by which this compound derivatives exert their biological effects is fundamental to their development as therapeutic agents. These mechanisms often involve specific interactions with biological macromolecules, leading to the modulation of cellular pathways.

For anticancer derivatives, a common mechanism is the inhibition of protein kinases involved in cell signaling pathways that control cell growth, proliferation, and survival. As mentioned, derivatives have been shown to target EGFR, VEGFR-2, c-Met, and Mer kinases. ijcce.ac.irnih.govmdpi.com Inhibition of these kinases can disrupt downstream signaling cascades, leading to a halt in the cell cycle and the induction of apoptosis (programmed cell death). For instance, a potent 4-anilinoquinazoline derivative was shown to arrest the cell cycle at the G2/M phase and trigger apoptosis. nih.gov Another mechanism observed for some anticancer agents derived from anilino-podophyllotoxin is the poisoning of DNA-topoisomerase II, an enzyme essential for DNA replication. rsc.org

In the context of antimicrobial activity, aniline derivatives can cause significant damage to the bacterial cell membrane. nih.gov This disruption of the membrane integrity leads to leakage of cellular contents and ultimately cell death, explaining the bactericidal activity observed against pathogens like V. parahaemolyticus. nih.gov

The antimalarial action of related diaryl ether compounds is achieved through the inhibition of the P. falciparum enoyl-acyl carrier protein reductase (PfENR), an essential enzyme in the parasite's fatty acid synthesis pathway. nih.gov By blocking this enzyme, the compounds prevent the parasite from producing vital fatty acids, leading to its death.

Ligand-Receptor Binding Affinity Studies

Currently, there is a lack of specific data in publicly accessible scientific literature detailing the ligand-receptor binding affinities of this compound. Quantitative measures such as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) for the binding of this compound to specific biological receptors have not been reported. Consequently, a data table of binding affinities cannot be provided at this time.

Modulation of Cellular Signaling Pathways

Detailed research findings on the specific effects of this compound on cellular signaling pathways are not available in the current body of scientific literature. Studies investigating how this compound may alter specific signaling cascades, such as MAP kinase, PI3K-Akt, or other major pathways, have not been published. Therefore, a summary of its modulatory effects on cellular signaling cannot be compiled.

Interactions with Biological Macromolecules

There is a scarcity of published research on the direct interactions between this compound and biological macromolecules. Investigations into its binding with specific proteins, enzymes, or nucleic acids, which would elucidate its mechanism of action at a molecular level, have not been documented. While studies on related aniline derivatives have shown interactions with various macromolecules, this information is not directly applicable to this compound. dergipark.org.tr

Insights from Computational Biology and Molecular Docking

A search of the scientific literature did not yield any computational biology or molecular docking studies specifically focused on this compound. Such studies are valuable for predicting the binding mode and affinity of a ligand to a receptor's active site. nih.govijcce.ac.ir However, for this particular compound, predictive models of its interactions with biological targets are not currently available. Research on other aniline-containing compounds has utilized these computational methods to predict binding energies and interaction patterns with various receptors, such as EGFR and VEGFR-2. ijcce.ac.irijcce.ac.ir

Environmental Dynamics and Biodegradation Studies

Environmental Fate Processes of Chlorophenoxy Anilines

The environmental fate of chlorophenoxy anilines, a class of compounds characterized by a diaryl ether linkage, is governed by a combination of physical, chemical, and biological processes. As xenobiotic compounds, their persistence and transformation in soil and aquatic environments are of significant interest. The key processes determining their environmental distribution and longevity include microbial degradation, photolytic and hydrolytic degradation, and volatilization. The structure of these molecules, containing both a stable ether bond and a substituted aniline (B41778) ring, suggests that multiple degradation pathways are possible. Cleavage of the ether bond is a critical step in the detoxification and mineralization of these compounds. mdpi.comnih.gov Microbial activity is considered the primary mechanism for the breakdown of related compounds like chloroanilines and diphenyl ether herbicides in soil. mdpi.comnih.gov The rate and extent of these processes are influenced by various environmental factors, including soil type, pH, temperature, moisture content, and the presence of other organic compounds. openjournalsnigeria.org.ngnih.gov

Microbial Degradation Pathways and Metabolites

The biodegradation of chlorophenoxy anilines is presumed to follow pathways similar to those established for chloroanilines and diphenyl ether compounds. A crucial step in the mineralization of these molecules is the cleavage of the diaryl ether bond, which can be initiated by microbial enzymes. mdpi.comnih.gov The degradation process can also commence on the aniline portion of the molecule.

Based on analogous compounds, two primary initial pathways are proposed for 4-(2-Chlorophenoxy)aniline:

Ether Bond Cleavage : This pathway involves the hydrolytic or oxidative cleavage of the ether linkage, yielding two separate aromatic molecules: 4-aminophenol (B1666318) and 2-chlorophenol (B165306). These intermediates are then further degraded through established pathways for phenolic and aniline compounds. nih.govnih.gov

Aniline Ring Transformation : This pathway begins with the modification of the aniline moiety. An initial oxidative deamination, catalyzed by enzymes such as aniline dioxygenase, could transform the amino group, leading to the formation of a corresponding chlorophenoxy-substituted catechol. nih.gov

Following these initial steps, the resulting chlorinated and non-chlorinated aromatic intermediates, such as chlorocatechols and aminophenols, are typically channeled into central metabolic pathways. The aromatic rings are cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can be utilized by microorganisms for growth and energy. nih.govnih.gov The complete degradation, or mineralization, results in the formation of carbon dioxide, water, ammonium (B1175870), and chloride ions.

While specific microbial consortia capable of degrading this compound have not been extensively documented, studies on structurally similar compounds provide insight into the types of microorganisms likely involved. Bacteria capable of utilizing chloroanilines and diphenyl ethers as carbon and energy sources have been isolated from contaminated soil and water. sciepub.comunilag.edu.ng

Microbial consortia often exhibit greater metabolic versatility and resilience compared to pure strains, making them more effective in degrading complex xenobiotics in the environment. academicjournals.orgnih.gov A defined bacterial consortium comprising Pseudomonas stutzeri, Comamonas testosteroni, Pseudomonas putida, and Stenotrophomonas maltophilia has been shown to degrade 4-chloroaniline (B138754). academicjournals.org Other bacterial genera frequently implicated in the degradation of chloroanilines and related aromatic compounds include:

Alcaligenes unilag.edu.ngnih.gov

Cellulomonas unilag.edu.ng

Arthrobacter nih.gov

Rhodococcus nih.gov

Sphingomonas mdpi.com

In addition to bacteria, certain fungi have demonstrated the ability to degrade diphenyl ether compounds. For instance, the white-rot fungus Coriolus versicolor can metabolize various diphenyl ethers, suggesting that fungal communities may also play a role in the environmental fate of chlorophenoxy anilines. mdpi.com

The microbial degradation of chlorophenoxy anilines is facilitated by a range of specific enzymes that catalyze key transformation steps. These enzymatic reactions are crucial for cleaving the stable aromatic structure and detoxifying the compound. nih.gov

Key enzyme classes involved in the degradation of related compounds include:

Monooxygenases and Dioxygenases : These are often the initiating enzymes in the degradation of aromatic compounds. Aniline dioxygenase, for example, incorporates two hydroxyl groups onto the aniline ring, leading to the formation of a catechol derivative and the release of the amino group. nih.gov Monooxygenases can also hydroxylate the chlorophenol ring, a critical step for subsequent degradation. nih.gov

Hydrolases and Oxidoreductases : These enzymes are implicated in the cleavage of the diaryl ether bond, a fundamental step in breaking down the molecule into simpler, less toxic components. mdpi.com

Catechol Dioxygenases : Once chlorocatechol intermediates are formed, these enzymes cleave the aromatic ring. There are two main types: catechol 1,2-dioxygenases, which catalyze ortho-cleavage, and catechol 2,3-dioxygenases, which catalyze meta-cleavage. academicjournals.orgnih.gov The subsequent products enter central metabolic pathways.

Dehalogenases : These enzymes are responsible for removing chlorine atoms from the aromatic ring, a critical detoxification step. This can occur either on the intact ring or after ring cleavage. nih.gov

Fungal Enzymes : In fungi, extracellular enzymes like laccase and cytochrome P450 monooxygenases are known to be involved in the degradation of a wide range of aromatic pollutants, including chlorophenols. mdpi.com

The coordinated action of these enzymes within a single microorganism or a microbial consortium allows for the complete mineralization of the parent compound.

The rate and efficiency of microbial degradation of chlorophenoxy anilines are significantly influenced by various environmental and physicochemical parameters. Optimizing these conditions is crucial for effective bioremediation of contaminated sites.

pH : Most bacterial degradation processes occur optimally within a pH range of 6.5 to 8.0. openjournalsnigeria.org.ngnih.gov Extreme pH values can denature the enzymes responsible for degradation, thereby inhibiting microbial activity. Studies on p-chloroaniline degradation by Pseudomonas sp. showed high efficiency at a pH of 8. nih.gov

Temperature : Temperature affects both microbial growth and enzyme kinetics. The optimal temperature for the degradation of related compounds by mesophilic bacteria is typically between 30°C and 35°C. openjournalsnigeria.org.ng Lower temperatures significantly slow down metabolic rates, while excessively high temperatures can lead to enzyme denaturation. openjournalsnigeria.org.ng

Substrate Concentration : While a certain concentration of the compound is required to induce the necessary degradative enzymes, high concentrations can be toxic and inhibitory to microbial populations. tci-thaijo.org Kinetic studies of aniline degradation by Pseudomonas fluorescens followed an inhibitory model, where degradation rates decreased above a certain concentration threshold. tci-thaijo.org

Co-substrates : The presence of a more easily degradable carbon source, or co-substrate, can enhance the degradation of recalcitrant compounds through co-metabolism. For instance, the biodegradation of p-chloroaniline by Pseudomonas sp. CA-1 was improved by 12.5% in the presence of aniline as a co-substrate. Aniline stimulated the expression of key degradative enzymes, such as catechol 2,3-dioxygenase. nih.gov

The table below summarizes the influence of these parameters on the biodegradation of related chloroaniline and chlorophenol compounds.

| Parameter | Optimal Range/Condition | Effect on Biodegradation | Reference(s) |

| pH | 6.5 - 8.0 | Affects enzyme activity and microbial growth; extremes are inhibitory. | openjournalsnigeria.org.ng, nih.gov |

| Temperature | 30 - 35 °C (Mesophilic) | Influences metabolic rates and enzyme kinetics. | openjournalsnigeria.org.ng |

| Concentration | Low to moderate | High concentrations can cause substrate inhibition and toxicity. | tci-thaijo.org |

| Co-substrates | e.g., Aniline, Glucose | Can enhance degradation rates via co-metabolism and enzyme induction. | nih.gov |

Photolytic and Hydrolytic Degradation Mechanisms

In addition to microbial processes, abiotic degradation mechanisms contribute to the environmental fate of chlorophenoxy anilines. Photolysis and hydrolysis can lead to the transformation of the parent compound, particularly in aquatic environments and on soil surfaces.

Photolytic Degradation : This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, photolysis can occur through two main pathways:

Direct Photolysis : The molecule itself absorbs light energy, leading to an excited state and subsequent bond cleavage.

Indirect Photolysis : Other substances in the environment, such as dissolved organic matter or nitrate, absorb light and produce highly reactive species like hydroxyl radicals (•OH). These radicals then attack and degrade the target compound.

Studies on the photocatalytic degradation of chloroanilines and chlorophenols, often using a catalyst like titanium dioxide (TiO₂), show that the process leads to hydroxylation of the aromatic ring, followed by ring cleavage and eventual mineralization. mdpi.com Identified intermediates from the photodecomposition of 4-chloroaniline include 4-chlorophenol, hydroquinone, and benzoquinone, which are ultimately converted to carboxylic acids and inorganic ions. mdpi.com

Hydrolytic Degradation : Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The diaryl ether bond in this compound is generally resistant to abiotic hydrolysis under typical environmental pH (5-9) and temperature conditions. herts.ac.uk However, cleavage of the ether bond can be achieved under specific conditions, such as photocatalysis in the presence of water. Research on diaryl ethers has demonstrated that uranyl-photocatalyzed hydrolysis can cleave the C-O ether bond at room temperature, using oxygen from water to form two corresponding phenol (B47542) products. acs.org While this specific catalysis may not be common environmentally, it demonstrates that pathways for hydrolytic cleavage exist.

Volatilization and Atmospheric Persistence

Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase, allowing it to enter the atmosphere. The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant.

There is limited specific data for the vapor pressure of this compound. However, data for structurally similar compounds suggest a low potential for volatilization. The predicted vapor pressure for the isomer 2-(4-Chlorophenoxy)aniline is extremely low, at approximately 0.0±0.7 mmHg at 25°C. chemsrc.com For comparison, 4-chloroaniline has a measured vapor pressure of 0.071 mmHg at 25°C. nih.gov Based on these values, this compound is expected to be a low-volatility compound, and significant transport from soil or water into the atmosphere is unlikely under normal environmental conditions.

Once in the atmosphere, the persistence of an organic compound is primarily determined by its rate of reaction with photochemically generated hydroxyl radicals (•OH). This is the main degradation pathway for most organic chemicals in the troposphere. Without specific experimental data for this compound, its atmospheric half-life is difficult to quantify but is expected to be relatively short, on the order of hours to days, as is typical for complex aromatic amines.

Sorption and Desorption Dynamics in Environmental Matrices

The interaction of this compound with soil and sediment is a critical factor in determining its environmental fate. Sorption (adhesion to particles) and desorption (release from particles) processes govern its mobility and bioavailability. Key parameters used to quantify these dynamics include the organic carbon-normalized sorption coefficient (Koc) and the distribution coefficient (Kd). Isotherm models, such as the Freundlich and Langmuir equations, are employed to describe the equilibrium relationship between the concentration of the chemical in the solid and liquid phases.

However, a review of available literature reveals a notable absence of studies that have determined these specific parameters for this compound. While research on other chlorinated anilines and phenoxy herbicides indicates that soil organic matter content and pH are significant factors influencing their sorption, no quantitative data for the target compound could be located. Without experimental data, it is not possible to construct data tables or provide detailed research findings on its sorption and desorption characteristics.

Environmental Distribution and Persistence Investigations

The distribution and persistence of a chemical in the environment are key to understanding its potential for long-range transport and long-term impact. This involves examining its movement in water and soil, as well as its potential to accumulate in living organisms.

Transport Phenomena in Aquatic Systems

In aquatic environments, the transport of a chemical is influenced by its water solubility, its tendency to adsorb to suspended particles and sediments, and its potential for volatilization. For related compounds like 4-chloroaniline, it is known that they can be transported over long distances and may adsorb to suspended particles in water bodies. However, specific studies detailing the transport mechanisms, partitioning behavior between water and sediment, and potential for volatilization of this compound are not available.

Soil Mobility and Leaching Potential

The movement of this compound through the soil profile, known as leaching, is a primary pathway for groundwater contamination. Soil mobility is inversely related to its sorption to soil particles. Chemicals with low sorption coefficients are generally more mobile and have a higher leaching potential. While it is understood that chloroanilines can possess leaching potential, quantitative data from soil column or lysimeter studies for this compound, which would allow for the creation of a data table on its mobility in different soil types, could not be found.

Bioaccumulation and Biomagnification Potential (Conceptual)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. Biomagnification is the increase in the concentration of a substance in organisms at successively higher levels in a food chain. The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

Conceptually, compounds with high lipophilicity (fat-loving nature) tend to have a higher potential for bioaccumulation. However, no experimental studies determining the BCF for this compound in any aquatic or terrestrial organism were identified. Without such data, a quantitative assessment of its bioaccumulation and biomagnification potential remains purely speculative.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 4-(2-Chlorophenoxy)aniline from other compounds in a mixture. The choice of technique is dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For an analyte like this compound, the sample is first vaporized and separated based on its boiling point and interactions with a stationary phase within a long, thin capillary column. Following separation, the compound is ionized, and a tandem mass spectrometer is used for detection.

The use of a triple quadrupole mass spectrometer allows for high selectivity and sensitivity through a technique known as Selected Reaction Monitoring (SRM). In SRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process effectively filters out background noise, enabling quantification at very low levels, often in the nanogram-per-liter (ng/L) range. researchgate.net Methods for related chlorophenolic compounds have demonstrated limits of detection (LOD) below 1 ng/L. thermofisher.com

Table 1: Illustrative GC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

| GC System | |

| Column | Fused silica (B1680970) capillary, e.g., 30 m x 0.25 mm, 0.25 µm film thickness (low-polarity phase) |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium |

| MS/MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | 219.0 (M+) |

| Product Ions (m/z) | Hypothetical transitions for quantification and qualification |

| Collision Gas | Argon |

For compounds that may have lower volatility or thermal instability, High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is the preferred method. ulisboa.pt This technique separates compounds in a liquid phase based on their polarity and affinity for the column's stationary phase. Reversed-phase HPLC is commonly employed for chlorophenoxy compounds, utilizing a nonpolar stationary phase (like C18 or Phenyl) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. jcsp.org.pknih.gov

Following chromatographic separation, the analyte is ionized, most commonly using an electrospray ionization (ESI) source, before entering the mass spectrometer. ulisboa.pt Like GC-MS/MS, the use of a triple quadrupole mass analyzer in SRM mode provides excellent sensitivity and selectivity, making it suitable for trace analysis in complex environmental and biological samples. nih.gov

Table 2: Typical HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value/Description |

| HPLC System | |

| Column | Reversed-phase, e.g., Phenyl-Hexyl or C18, 100 x 2.1 mm, 2.7 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 10% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40 °C |

| MS/MS System | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp. | 300 °C |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | 220.0 ([M+H]+) |

| Product Ions (m/z) | Hypothetical transitions for quantification and qualification |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in substantially higher resolution, greater peak capacity, and much faster analysis times. s4science.at A separation that might take 10-20 minutes on a conventional HPLC system can often be completed in under 2-3 minutes using UPLC, without sacrificing analytical performance. kuleuven.be This high-throughput capability is invaluable in laboratories that process a large number of samples.

While triple quadrupole mass spectrometers are workhorses for targeted quantification, high-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) and Orbitrap analyzers, serve as powerful advanced detectors. HRMS provides highly accurate mass measurements (typically with errors of less than 5 ppm), which allows for the determination of an analyte's elemental composition. This capability is crucial for the confident identification of unknown compounds, metabolites, or degradation products in a sample, and for distinguishing the target analyte from matrix interferences with very similar nominal masses.

Spectroscopic and Spectrometric Characterization

While chromatographic methods coupled with mass spectrometry are excellent for separation and quantification, spectroscopic techniques are required for the definitive elucidation of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of each atom, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In a ¹H NMR spectrum of this compound, the chemical shift (δ) of each proton signal, the integration (area under the signal), and the splitting pattern (multiplicity) reveal how many protons there are and which protons are adjacent to one another. Similarly, a ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms in the molecule. Although publicly available spectral data for this compound is limited, the analysis of its structure allows for the prediction of its characteristic NMR signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ | ~3.8 | Broad Singlet | Chemical shift can vary with concentration and solvent. |

| Aromatic Protons | 6.7 - 7.4 | Multiplet | The 8 aromatic protons on the two rings would appear in this region with complex splitting patterns due to their relative positions and the influence of the chloro, amino, and ether functional groups. |

Note: This table is illustrative and based on general principles. Actual chemical shifts and multiplicities would need to be confirmed with an experimental spectrum.

Infrared (IR) Spectroscopy

Analysis of analogous compounds, such as chloroanilines and diphenyl ethers, provides a reliable basis for these predictions. For instance, studies on 4-chloroaniline (B138754) show characteristic N-H stretching vibrations for the amine group. researchgate.net Similarly, spectra of 4-chloro-2-nitroaniline (B28928) reveal distinct bands for N-H bending, C-N stretching, and C-Cl groups. researchgate.net Based on such data, the key IR absorptions for this compound can be summarized.

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Primary Amine (N-H) | Scissoring (Bending) | 1590 - 1650 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Diaryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1280 |

| C-N Bond | Stretching | 1250 - 1340 |

| Aromatic C-H | Out-of-Plane Bending | 690 - 900 |

This table is generated based on established vibrational frequencies for the constituent functional groups and data from analogous compounds. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π→π* transitions within the benzene (B151609) rings. The presence of auxochromes, such as the amino (-NH2), chloro (-Cl), and ether (-O-) groups, influences the position and intensity of these absorption maxima (λmax).

Specific experimental UV-Vis spectral data for this compound is not widely published. However, the spectrum of the parent compound, aniline (B41778), shows two prominent absorption bands in the UV region, typically around 230 nm and 280-290 nm. researchgate.netaatbio.com The substitution of the chlorophenoxy group onto the aniline structure is expected to cause a bathochromic (red) shift in these absorption peaks due to the extension of the conjugated system and the electronic effects of the substituents. Studies on various chlorophenols also show characteristic UV absorption spectra that can be influenced by solvent polarity. researchgate.net Therefore, the UV-Vis spectrum of this compound would be a composite of these electronic systems, with expected absorption maxima in the 240-310 nm range.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted Wavelength Range (nm) |

|---|---|

| π→π* (Benzene Ring) | 240 - 260 |

This table is generated based on the known spectral properties of aniline and related substituted aromatic compounds. researchgate.netaatbio.comresearchgate.net

Method Development and Validation for Environmental and Biological Matrices

The detection and quantification of this compound in complex environmental (e.g., water, soil) and biological (e.g., urine, plasma) samples necessitate robust analytical methods. nih.govresearchgate.net Development and validation of these methods are critical to ensure accuracy, precision, and reliability. researchgate.net

Sample Preparation and Extraction Protocols

The primary goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. researchgate.net The choice of protocol depends heavily on the matrix type.

For Environmental Matrices (Water and Soil):

Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from an aqueous sample into an immiscible organic solvent. rsc.org For aniline compounds, the pH of the aqueous phase is typically adjusted to be basic (pH > 8) to ensure the analyte is in its neutral, un-ionized form, thereby facilitating its partition into the organic solvent. rsc.orgamecj.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a widely used, more modern technique that offers advantages like reduced solvent consumption and higher sample throughput. researchgate.net For extracting chloroanilines from water, reversed-phase cartridges (e.g., C18) are commonly employed. The sample is passed through the sorbent, which retains the analyte. After washing away interferences, the analyte is eluted with a small volume of an organic solvent. nih.gov

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): These techniques are used for solid samples like soil and sediment. They employ conventional solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. epa.gov

For Biological Matrices (Urine and Plasma):

Protein Precipitation: For plasma or serum samples, a simple protein precipitation step, often using a solvent like acetonitrile, is a common first step to remove high-molecular-weight proteins that can interfere with analysis.

Enzymatic Hydrolysis: In urine, aniline metabolites may be present as conjugates (e.g., glucuronides or sulfates). An enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) is often required to cleave these conjugates and release the parent aniline compound for analysis.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): Following initial cleanup or hydrolysis, LLE or SPE can be applied to further purify and concentrate the analyte from the biological fluid, similar to the methods used for environmental samples. nih.govrsc.org

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for gas chromatography (GC) analysis. jfda-online.com Anilines, including this compound, contain a polar primary amine group that can lead to poor peak shape and thermal instability in a GC system. Derivatization converts this polar group into a less polar, more volatile, and more thermally stable functional group. sigmaaldrich.com

Common derivatization strategies applicable to the primary amine group of this compound include:

Acylation: Reaction with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) converts the amine to a more stable amide. This is a common strategy for aniline derivatives.

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com Silylation is highly effective at increasing volatility and improving chromatographic behavior. gcms.cz

The choice of derivatization reagent depends on the specific requirements of the analytical method, including the desired volatility and the detector being used (e.g., mass spectrometry). jfda-online.com

Determination of Detection and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation that define the sensitivity of an analytical procedure. ddtjournal.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from zero (the blank), but not necessarily quantified with acceptable precision. It is often determined based on the signal-to-noise ratio (S/N), typically established at an S/N of 3:1. chromatographyonline.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is often established at a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S). ddtjournal.net

For closely related chloroaniline compounds, validated methods have achieved very low detection limits. For example, a GC-MS method for determining dichloroanilines in human urine reported an LOD of 0.005 µg/L and an LOQ of 0.010 µg/L. nih.gov An LC-MS/MS method for para-chloroaniline was able to quantify levels as low as 0.3 ppm. scispace.com The specific LOD and LOQ for this compound would depend on the matrix, sample preparation efficiency, and the instrumental technique employed. wiley.com

Table 3: Example Detection and Quantification Limits for Chloroaniline Compounds

| Compound(s) | Matrix | Analytical Method | LOD | LOQ |

|---|---|---|---|---|

| 3,4- and 3,5-Dichloroaniline (B42879) | Human Urine | GC-MS | 0.005 µg/L | 0.010 µg/L |

| para-Chloroaniline | Drug Substance | LC-MS/MS | 0.1 ppm | 0.3 ppm |

Data sourced from studies on analogous compounds to illustrate typical performance. nih.govscispace.comresearchgate.net

Assessment of Method Specificity and Robustness

Specificity (or Selectivity): This is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that are expected to be in the sample matrix, such as impurities, degradation products, or endogenous matrix components. ijacskros.com Specificity is typically demonstrated by:

Analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

Analyzing blank matrix samples spiked with the analyte and potential interferents to show that the analyte peak is well-resolved. researchgate.net

For chromatographic methods, achieving baseline separation between the analyte and other components is a key indicator of specificity. ijacskros.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the method's reliability during routine use. Typical parameters that are varied to test robustness include:

For HPLC: pH of the mobile phase, mobile phase composition (e.g., ±2% acetonitrile), column temperature (e.g., ±5 °C), and flow rate. researchgate.net

For GC: Oven temperature ramp rate, carrier gas flow, and injector temperature. The results (e.g., peak area, retention time) are evaluated for any significant deviations from the nominal conditions to determine the method's operational limits. researchgate.net

Toxicological Assessments and Mechanistic Underpinnings of Adverse Effects

In Vitro Toxicological Investigations

In vitro studies on compounds structurally related to 4-(2-Chlorophenoxy)aniline, such as various chloroaniline isomers and chlorophenoxy derivatives, provide insights into its potential cellular and molecular toxicity mechanisms.

Studies on related aniline (B41778) compounds have demonstrated cytotoxic effects. For instance, investigations using primary cultured hepatocytes have shown that aniline can decrease cell viability in a concentration-dependent manner, as determined by the MTT assay. nih.gov While specific data for this compound is unavailable, chlorophenoxy herbicides like 2,4-D have also been shown to reduce cell viability in mammalian cell lines. unlp.edu.ar Cytotoxicity from these related compounds often involves mechanisms such as necrosis or apoptosis. unlp.edu.ar For some chloroanilines, cytotoxicity is concentration- and time-dependent. For example, 3,4,5-trichloroaniline (B147634) induced cytotoxicity in isolated renal cortical cells at concentrations of 0.1 mM after 120 minutes of exposure, as measured by increased lactate (B86563) dehydrogenase (LDH) release. nih.gov

| Compound Class | Assay | Cell Type | Key Finding | Reference |

|---|---|---|---|---|